9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the naphthalen-1-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Methylation: The final step involves the methylation of the compound to introduce the 1,7-dimethyl groups.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.
Scientific Research Applications
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Material Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar compounds to 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include other pyrimido[2,1-f]purine derivatives and compounds with similar aromatic structures. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C27H24ClN5O2 |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24ClN5O2/c1-17-14-31(21-12-10-20(28)11-13-21)26-29-24-23(32(26)15-17)25(34)33(27(35)30(24)2)16-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
UDQSEBVZZIDULC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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